![molecular formula C14H14OS B12845316 [4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol: is an organic compound that features a biphenyl structure with a methanol group and a methylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The resulting biphenyl compound is then reduced using a reducing agent like sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine: The compound’s structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or antimicrobial properties .
Industry: In the industrial sector, [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Biphenyl: A simpler structure without the methylsulfanyl and methanol groups.
4’-(Methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
1-(Methylsulfanyl)-4-[4-(methylsulfanyl)benzyl]benzene: Contains two methylsulfanyl groups but lacks the methanol group.
Uniqueness: The presence of both the methylsulfanyl and methanol groups in [4’-(Methylsulfanyl)[1,1’-biphenyl]-3-yl]methanol makes it unique compared to other biphenyl derivatives.
Eigenschaften
Molekularformel |
C14H14OS |
|---|---|
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
[3-(4-methylsulfanylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14OS/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
DEJDTZDFUAKSCV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=CC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


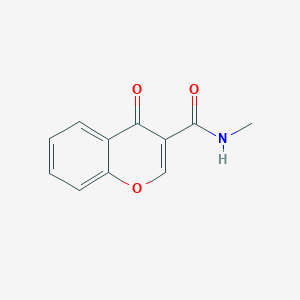

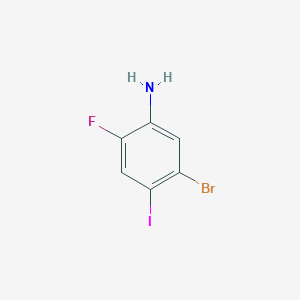
![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
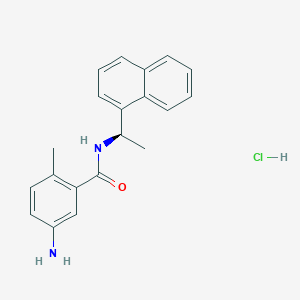
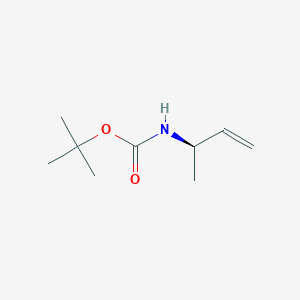
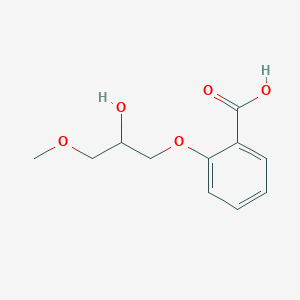
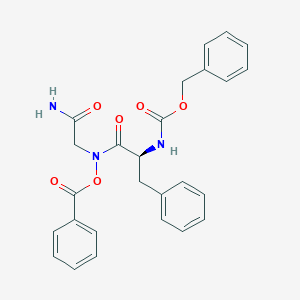
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
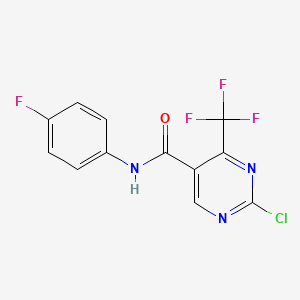
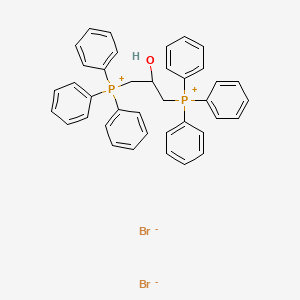
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)

